ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 6 with a sulfanylacetamido-benzoate ester group. The phenyl group at position 1 and the ester moiety at the benzoate side chain contribute to its structural uniqueness.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-31-21(30)15-10-6-7-11-17(15)24-18(28)13-32-22-25-19-16(20(29)26-22)12-23-27(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUHGTUCVVJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate typically involves a multi-step process:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the synthesis of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under mild conditions.
Acylation Reaction: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: Finally, the ethyl ester moiety is introduced via esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. Ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate has been studied for its ability to inhibit cancer cell proliferation.
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Mechanisms of Action :
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines at low micromolar concentrations.
- Kinase Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
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Case Studies :
- A notable study demonstrated that a structurally similar compound significantly inhibited the growth of lung cancer cells (A549) with an IC50 value indicative of strong efficacy against these cells.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Pyrazolo[3,4-d]pyrimidine derivatives are known for their anti-inflammatory actions.
-
Mechanisms :
- The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
-
Research Findings :
- Experimental models have indicated that related compounds reduce inflammation in conditions such as arthritis and other inflammatory diseases.
Pharmacological Applications
The diverse biological activities of this compound suggest potential therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Targeting specific cancer types through apoptosis induction and kinase inhibition |
| Anti-inflammatory Therapy | Mitigating symptoms in chronic inflammatory diseases |
| Drug Development | Serving as a lead compound for synthesizing analogs with enhanced efficacy |
Mechanism of Action
The mechanism of action of ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[3,4-d]pyrimidin-4-one core is shared among analogs, but substituents at positions 1, 6, and adjacent side chains differ significantly:
- Position 1 : The target compound features a phenyl group, whereas analogs like 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetohydrazide (CAS: EN300-194452) have a methyl group, altering steric and electronic properties .
- Position 6: The sulfanylacetamido-benzoate ester group distinguishes the target compound from derivatives with simpler alkyl sulfides or fused heterocycles. For example, compounds in incorporate thiazolo[3,2-a]pyrimidinone rings, enhancing rigidity but reducing solubility .
Ester Group Modifications
The benzoate ester side chain in the target compound is critical for solubility and bioavailability. Key analogs with modified ester groups include:
| Compound Name | Molecular Formula | Molecular Weight | Substituent at Ester Group | CAS Number |
|---|---|---|---|---|
| Ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate | C22H19N5O4S | 449.48 | Ethyl benzoate | Not provided |
| Ethyl 2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)propanoate | C10H12N4O3S | 268.29 | Ethyl propanoate | 877630-50-7 |
| Benzyl 2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetate | C14H12N4O3S | 316.34 | Benzyl acetate | 877630-53-0 |
| Methyl 2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)propanoate | C9H10N4O3S | 254.27 | Methyl propanoate | 877630-52-9 |
Key Observations :
- Ethyl vs.
- Benzyl Esters : The benzyl group in 877630-53-0 introduces aromatic bulk, which may hinder metabolic clearance but improve target binding in hydrophobic pockets .
Biological Activity
Ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. These compounds exert their effects primarily through the inhibition of eukaryotic protein kinases. For instance, a study evaluated several derivatives against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate) using the MTT assay. The results indicated that specific derivatives showed significant inhibition of cell proliferation, with IC50 values as low as 1.74 µM for certain compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 1.74 |
| 1d | A549 | 3.12 |
| 1e | PC-3 | 2.45 |
Antimicrobial Activity
In addition to their anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for their antimicrobial properties. A recent study explored a library of these compounds against Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial activity, suggesting potential applications in treating infections in cancer patients who are often immunocompromised .
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Compound A | S. aureus | 60.91 |
| Compound B | E. coli | 72.80 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example, the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances inhibitory activity against both cancer cells and bacteria. This suggests that careful design of substituents can optimize therapeutic efficacy .
Case Studies
Case Study 1: Anticancer Evaluation
A comprehensive study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their anticancer activity against multiple cell lines. The results highlighted the importance of the pyrazolo scaffold in mediating cytotoxic effects and provided insights into potential mechanisms of action involving kinase inhibition.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, selected derivatives were tested against common bacterial strains. The study underscored the dual functionality of these compounds as both anticancer agents and antimicrobial agents, paving the way for further exploration in clinical settings.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing ethyl 2-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate?
- Methodology : The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. A common route includes:
Thioether formation : Reacting 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-6-thiol with chloroacetamide derivatives in the presence of a base (e.g., NaH or K₂CO₃) to form the sulfanylacetamido linkage .
Esterification : Coupling the intermediate with ethyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical Parameters : Solvent choice (DMF or DCM), temperature control (0–25°C), and purification via column chromatography .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR : ¹H/¹³C NMR confirms the presence of the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.6 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₂H₁₉N₅O₄S: 464.1132) .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the sulfanylacetamido group?
- Key Findings :
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves thiol reactivity in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to THF or EtOH .
- Byproduct Mitigation : Addition of scavengers (e.g., molecular sieves) reduces disulfide formation during thioether synthesis .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, NaH, 25°C | 78 | 95 |
| THF, K₂CO₃, 0°C | 52 | 87 |
| DCM, EDC/HOBt, RT | 65 | 92 |
Q. How do structural modifications influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Pyrimidine Core : The 4-oxo group is critical for kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM vs. 4.2 µM for 4-thio analogs) .
- Sulfanyl Linker : Replacement with sulfonyl reduces cellular permeability (logP increases from 2.1 to 3.4) .
- Aromatic Substituents : Fluorine or methoxy groups on the phenyl ring enhance metabolic stability (t₁/₂ > 120 min in microsomal assays) .
Q. How to resolve contradictions in reported IC₅₀ values across studies?
- Root Cause Analysis :
- Assay Variability : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase inhibition assays .
- Cellular Context : Discrepancies between cell-free enzymatic assays (IC₅₀ = 0.5 µM) and cell-based viability assays (IC₅₀ = 5.2 µM) due to efflux pumps .
- Mitigation :
- Standardize assay conditions (e.g., ATP = 1 mM, pH 7.4).
- Use isogenic cell lines (e.g., P-gp knockout models) .
Q. What computational methods predict binding modes to biological targets?
- Approach :
- Molecular Docking : Autodock Vina or Schrödinger Suite for modeling interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases) .
- MD Simulations : GROMACS for assessing binding stability (RMSD < 2.0 Å over 100 ns) .
- Validation :
- Correlate docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .
Methodological Guidance
Q. How to design a stability study under physiological conditions?
- Protocol :
Buffer Preparation : PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
Incubation : 37°C with shaking (100 rpm) for 24–72 hours.
Analysis : LC-MS/MS to quantify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Critical Parameters :
- Protect from light to prevent photooxidation of the thioether group .
Data Contradiction Analysis
Q. Why do some studies report cytotoxicity while others show no effect?
- Hypotheses :
- Cell Line Specificity : Activity in HeLa (IC₅₀ = 3.1 µM) vs. inactivity in MCF-7 due to differential expression of pro-apoptotic proteins .
- Metabolic Activation : Liver microsomes convert the compound to reactive metabolites in some models .
- Resolution :
- Perform transcriptomic profiling (RNA-seq) to identify resistance markers.
- Test prodrug derivatives for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
